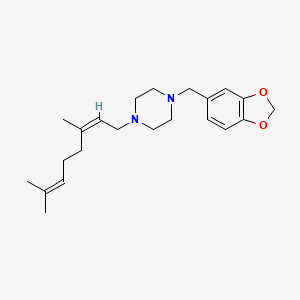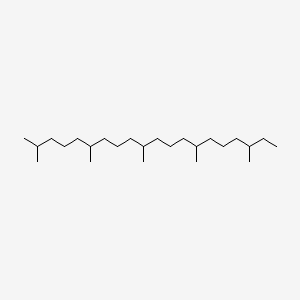
2,6,10,14,18-Pentamethyleicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,14,18-Pentamethyleicosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a type of isoprenoid, specifically an acyclic isoprenoid, characterized by its structure which includes five methyl groups attached to a long carbon chain. This compound is known for its waxy solid form at room temperature and its hydrophobic nature .
准备方法
Synthetic Routes and Reaction Conditions
2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
化学反应分析
Types of Reactions
2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .
科学研究应用
2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用机制
The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
相似化合物的比较
2,6,10,14,18-Pentamethyleicosane is unique due to its specific structure and properties. Similar compounds include other isoprenoids such as squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexane) and 2,6,10,15,19-pentamethylicosane. These compounds share structural similarities but differ in the number and position of methyl groups, which influence their chemical behavior and applications .
属性
CAS 编号 |
51794-16-2 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC 名称 |
2,6,10,14,18-pentamethylicosane |
InChI |
InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3 |
InChI 键 |
SJBLBJCIOBWHAC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


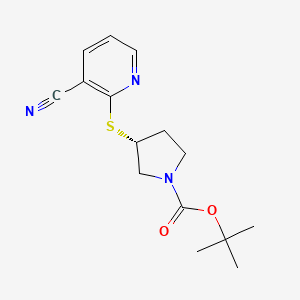
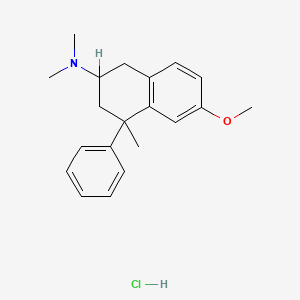
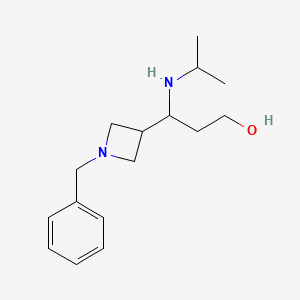
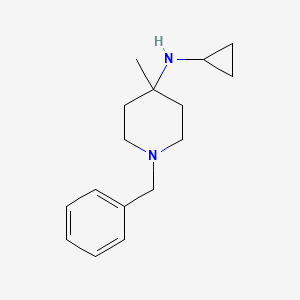
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
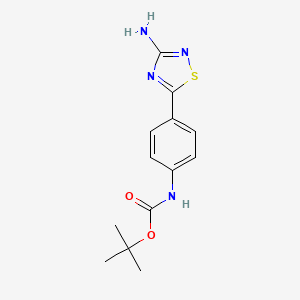
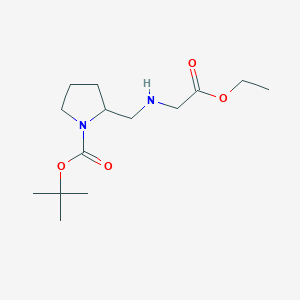
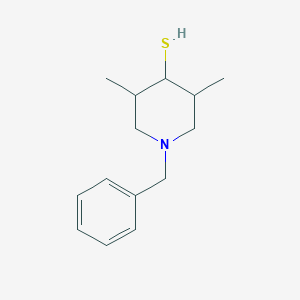
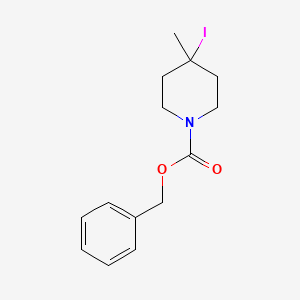
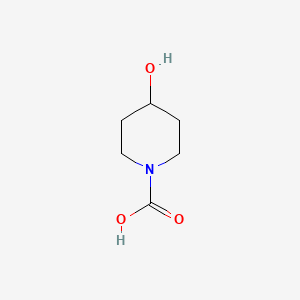
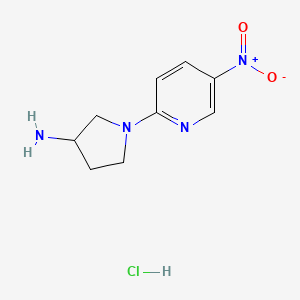
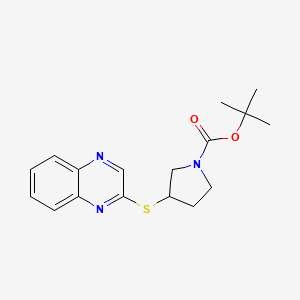
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
